2-((4-Methoxyphenyl)thio)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

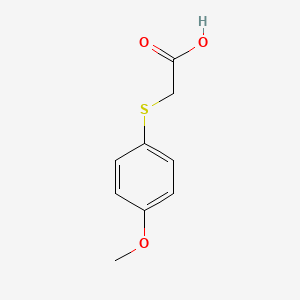

2-((4-Methoxyphenyl)thio)acetic acid is an organic compound with the molecular formula C9H10O3S It is characterized by the presence of a methoxyphenyl group attached to a thioacetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Methoxyphenyl)thio)acetic acid typically involves the reaction of 4-methoxythiophenol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 4-methoxythiophenol attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-((4-Methoxyphenyl)thio)acetic acid can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Sodium hydride, potassium tert-butoxide.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that compounds containing thioacetic acid derivatives exhibit promising anticancer activities. For instance, studies have shown that the substitution of the 1,4-naphthoquinone structure with thioether functionalities can enhance antiproliferative effects against various cancer cell lines. Specifically, derivatives similar to 2-((4-Methoxyphenyl)thio)acetic acid have been evaluated for their efficacy in inhibiting the growth of breast and colon cancer cells .

Table 1: Anticancer Activity of Thioether Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (Breast) | 12.5 | |

| 2-thioethanol derivative | HCT116 (Colon) | 8.0 |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research suggests that thioacetic acid derivatives can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases.

Synthesis of Thioethers

This compound serves as a key intermediate in the synthesis of various thioethers through reactions such as thiol–ene click chemistry. This method allows for the rapid formation of C–S bonds under mild conditions, making it useful for creating complex organic molecules efficiently .

Table 2: Synthesis Conditions for Thioether Formation

| Reaction Conditions | Yield (%) | Notes |

|---|---|---|

| Formic acid, room temperature | 85 | Optimal yield observed |

| Acetic acid, with base | 70 | Slight decrease in yield |

Polymer Chemistry

The incorporation of thioacetic acid derivatives into polymer matrices has been explored to enhance material properties such as thermal stability and mechanical strength. These compounds can act as crosslinkers or modifiers in polymer formulations, improving their performance in various applications including coatings and adhesives.

Case Study: Anticancer Activity Evaluation

A study evaluated the anticancer activity of a series of thioether derivatives, including those based on this compound. The results demonstrated that specific substitutions significantly increased antiproliferative activity across multiple cancer cell lines, highlighting the importance of structural modifications .

Case Study: Synthesis Optimization

In another study focusing on synthetic methodologies, researchers optimized the reaction conditions for synthesizing thioethers from this compound using formic acid as a solvent. The findings indicated that varying the reaction temperature and solvent could lead to improved yields and selectivity for desired products .

Wirkmechanismus

The mechanism of action of 2-((4-Methoxyphenyl)thio)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or proteins, inhibiting their activity or altering their function. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the thioacetic acid moiety can form hydrogen bonds or coordinate with metal ions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Methoxyphenylacetic acid: Similar structure but lacks the thioether group.

4-Methoxyphenylacetic acid: Similar structure but the methoxy group is in a different position.

2-(4-Methoxyphenyl)ethanol: Similar structure but has an alcohol group instead of a carboxylic acid.

Uniqueness

2-((4-Methoxyphenyl)thio)acetic acid is unique due to the presence of both a methoxyphenyl group and a thioacetic acid moiety. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Biologische Aktivität

2-((4-Methoxyphenyl)thio)acetic acid, a compound featuring a thioether functional group, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its anticancer, antimicrobial, and antioxidant properties, supported by case studies and research findings.

Chemical Structure

The structural formula of this compound includes a methoxy-substituted phenyl group linked through a sulfur atom to an acetic acid moiety. This unique structure contributes to its biological activity.

1. Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, studies on thioether derivatives have shown promising results in inhibiting the proliferation of various cancer cell lines.

Case Study:

A study evaluated the cytotoxic effects of thioether derivatives on human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines using the MTT assay. The results demonstrated that certain derivatives exhibited higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, suggesting potential selectivity for specific cancer types .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | U-87 | 19.6 ± 1.5 |

| Thioether derivative A | MDA-MB-231 | 30.0 ± 2.0 |

| Thioether derivative B | U-87 | 15.0 ± 1.0 |

2. Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Similar compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria.

Research Findings:

A comparative study showed that thioether compounds exhibited minimum inhibitory concentrations (MICs) ranging from 4.69 to 22.9 µM against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

3. Antioxidant Activity

The antioxidant potential of this compound has been assessed using various assays, including the DPPH radical scavenging method. The results indicate that derivatives of thioether compounds can exhibit antioxidant activities comparable to established antioxidants like ascorbic acid.

Findings:

In one study, the antioxidant activity of synthesized thioether derivatives was found to be approximately 1.4 times greater than that of ascorbic acid, highlighting their potential as natural antioxidants .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural characteristics. The presence of the methoxy group enhances lipophilicity and may contribute to improved interaction with biological targets.

Eigenschaften

IUPAC Name |

2-(4-methoxyphenyl)sulfanylacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3S/c1-12-7-2-4-8(5-3-7)13-6-9(10)11/h2-5H,6H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPRFIGTZKOUYRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.